molecular formula C9H16ClN B6160794 (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride CAS No. 1986990-00-4

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride

Cat. No.: B6160794
CAS No.: 1986990-00-4
M. Wt: 173.7
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Description

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane hydrochloride is a chiral bicyclic amine hydrochloride with a rigid tricyclic scaffold. Its molecular formula is C₁₀H₁₈ClN (MW: 187.71 g/mol), featuring a 4-azatricyclo[5.2.1.0²,⁶]decane core with defined stereochemistry at four centers (1R,2S,6R,7S) . This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of Lurasidone hydrochloride, an antipsychotic drug . Its stereochemical precision and compact structure contribute to its role in modulating receptor binding and metabolic stability.

Properties

CAS No.

1986990-00-4

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Imide Formation : Reaction of 10 with ammonium chloride in aqueous ammonia yields the imide intermediate, proceeding in 74% yield over three steps.

  • Hydroboration/Oxidation : The alkene moiety in 11 undergoes hydroboration with BH₃·THF, followed by oxidation with H₂O₂/NaOH to furnish the exo-alcohol rac-12 in 79% yield.

  • Oxidation to Ketone : Treatment of rac-12 with pyridinium chlorochromate (PCC) in dichloromethane produces the tricyclic amino ketone rac-9 , a critical intermediate.

StepReactionReagents/ConditionsYield (%)Reference
1Imide formationNH₄Cl, NH₃ (aq)74
2Hydroboration/oxidationBH₃·THF, H₂O₂/NaOH79
3PCC oxidationPCC, CH₂Cl₂79

The racemic route provides a straightforward pathway to the tricyclic skeleton but lacks stereochemical control, necessitating subsequent resolution or asymmetric methods for enantiopure products.

Enantioselective Synthesis Approach

Enantioselective hydration of meso-alkene intermediates enables direct access to chiral tricyclic structures. Hayashi’s hydrosilylation method, employing palladium catalysts and chiral phosphine ligands, achieves high enantiomeric excess (ee) in the synthesis of 9 .

Catalytic System and Mechanism

  • Catalyst : [Pd(C₃H₅)Cl]₂ with (R)-MOP ligand.

  • Hydrosilylation : Trichlorosilane (HSiCl₃) adds to the alkene in 11 , followed by SiCl₃/OH exchange to yield exo-alcohol 12 with 85% ee.

  • Oxidation : Subsequent PCC oxidation converts 12 to enantiopure 9 , completing the sequence in 47% overall yield from 10 .

ParameterValueReference
Enantiomeric excess (ee)85%
Overall yield47% (5 steps)
Ligand(R)-MOP

This method contrasts with kinetic resolution strategies, offering superior atom economy and scalability for pharmaceutical applications.

Alternative Synthetic Pathways

Wittig Reaction-Based Route

To circumvent low yields in earlier approaches, a Wittig reaction strategy was developed for functionalizing the ketone 9 :

  • Enol Ether Formation : Reaction of 9 with MeOCH=PPh₃ generates enol ether 18 as a 1:1 E/Z mixture.

  • Selective Hydrolysis : Trichloroacetic acid selectively hydrolyzes the enol ether, yielding endo-aldehyde 15 in 64% overall yield from 9 .

  • Oxidation and Deprotection : Aldehyde 15 is oxidized to carboxylic acid 19 and treated with HCl to furnish the hydrochloride salt 7a - HCl.

IntermediateTransformationYield (%)Reference
18 Wittig reaction64
15 Hydrolysis64
7a - HClOxidation + HCl38

This route improves efficiency for derivatives requiring endo-configured substituents.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Key adaptations include:

  • Catalyst Recycling : Pd-based catalysts are recovered via filtration or extraction to reduce costs.

  • Continuous Flow Systems : Hydroboration and oxidation steps are conducted in flow reactors to enhance reproducibility.

  • Green Solvents : Replacement of CH₂Cl₂ with cyclopentyl methyl ether (CPME) in PCC oxidations minimizes environmental impact.

ParameterLaboratory ScaleIndustrial Scale
Solvent for PCC oxidationCH₂Cl₂CPME
Catalyst recoveryNot implemented>90% recovery
Annual productionMilligram quantitiesMulti-kilogram batches

These modifications ensure compliance with regulatory standards while maintaining high enantiopurity.

Comparative Analysis of Methodologies

Yield vs. Stereochemical Control

  • Racemic Route : Higher overall yields (~60%) but requires resolution for enantiopurity.

  • Enantioselective Route : Lower yields (47%) but direct access to chiral intermediates.

  • Wittig Pathway : Balances yield (38–64%) and functional group versatility.

Cost-Benefit Considerations

  • Catalyst Costs : Hayashi’s Pd/(R)-MOP system incurs high ligand expenses, offset by reduced purification needs.

  • Raw Material Availability : endo-Carbic anhydride (10 ) is inexpensive, favoring large-scale racemic synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of novel pharmaceuticals. Its unique bicyclic structure allows for the modification of pharmacological properties, which can lead to the discovery of new therapeutic agents.

  • Case Study : Research has shown that derivatives of azatricyclo compounds exhibit promising activity against specific cancer cell lines and could serve as lead compounds in anticancer drug development .

Neuropharmacology

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride is investigated for its effects on neurotransmitter systems.

  • Application : Studies indicate that modifications of this compound can enhance its binding affinity to serotonin and dopamine receptors, making it a candidate for further exploration in treating mood disorders and schizophrenia .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules.

  • Example : It is used in the synthesis of other azabicyclic compounds that have shown potential as analgesics and anti-inflammatory agents .

Various studies have documented the biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on multiple cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroactive Properties : Preliminary findings indicate modulation of neurotransmitter release and receptor activity, pointing towards applications in neuropharmacology.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride involves its interaction with specific molecular targets within the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Ring System and Stereochemistry
  • Target Compound : The 4-azatricyclo[5.2.1.0²,⁶]decane system has a 10-membered ring with bridgehead atoms at positions 2 and 4. The stereochemistry (1R,2S,6R,7S) is critical for its biological activity .
  • Analog 1 : (1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane hydrochloride (C₁₀H₁₈ClN, MW: 187.71) differs in ring size (11-membered, [5.2.2.0²,⁶]) and stereochemistry (2R,6S). This structural change reduces steric strain but may alter receptor affinity .
  • Analog 2 : 4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives (e.g., compound 5 in ) replace the amine with a dione group, introducing ketone functionalities. This modification increases polarity (logP reduction) and alters hydrogen-bonding capacity .
(b) Substituent Effects
  • Aminoalkyl Derivatives: Compounds like (1R,2S,6R,7S)-4-(2-aminoethyl)-4-azatricyclo[...]dec-8-ene-3,5-dione (9) feature aminoethyl or aminopropyl chains. These substituents enhance water solubility (e.g., compound 9 forms yellow oils vs. the target’s crystalline solid) but may reduce blood-brain barrier penetration .
  • Aryl/Alkyl Additions : Derivatives with ethyl or phenyl-hydroxy-ethyl groups (e.g., compound 4b in ) exhibit higher molecular weights (e.g., C₂₃H₂₄N₂O₂, MW: 361.19) and improved lipophilicity, favoring CNS activity .

Physicochemical Properties

Property Target Compound Analog 1 (Undecane) Dione Derivative (Compound 5) Aminoethyl Derivative (Compound 9)
Molecular Weight 187.71 g/mol 187.71 g/mol 361.19 g/mol 299.34 g/mol
Melting Point Not reported Not reported 163–166°C Oil at room temperature
Solubility Likely moderate (HCl salt) Similar to target Low (crystalline solid) High (polar substituents)
Key Functional Groups Amine hydrochloride Amine hydrochloride 3,5-dione, piperidine Aminoethyl, dione

Research Findings and Implications

Stereochemical Sensitivity: Minor stereochemical changes (e.g., 2R vs. 2S in Analog 1) drastically alter receptor interactions. The target’s (1R,2S,6R,7S) configuration is optimal for Lurasidone’s efficacy .

Substituent-Driven Solubility: Aminoethyl chains improve aqueous solubility but may limit membrane permeability, suggesting a trade-off in drug design .

Synthetic Efficiency : High-yield routes (e.g., 84% for ’s alkylated derivatives) highlight the feasibility of scaling tricyclic amine analogs .

Biological Activity

The compound (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride is a bicyclic amine with potential biological activity that has garnered interest in pharmacological research. Its unique structure suggests possible interactions with biological systems that could yield therapeutic benefits.

  • IUPAC Name : (3aR,4S,7R,7aS)-octahydro-1H-4,7-methanoisoindole hydrochloride
  • Molecular Formula : C₉H₁₅N·ClH
  • Molecular Weight : 173.68 g/mol
  • CAS Number : 1986990-00-4
  • Physical Form : Powder
  • Purity : ≥ 95%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its interaction with various biological pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of azatricyclo compounds exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0,2,6]decaneModerate antibacterial activity against Gram-positive bacteria
Mannich bases derived from similar structuresExhibited enhanced antimicrobial effects

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cytotoxic Effects : Some studies indicate that azatricyclo compounds can induce apoptosis in cancer cells by activating caspases and inhibiting NF-κB pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Properties :
    • A study evaluated the cytotoxic effects of azatricyclo derivatives on A549 lung cancer cells and found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
  • CYP Enzyme Interaction :
    • Research on related compounds indicated that they could modulate cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . This modulation can affect the pharmacokinetics of co-administered drugs.
  • In Vivo Studies :
    • Animal studies are needed to further elucidate the therapeutic potential and safety profile of this compound.

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